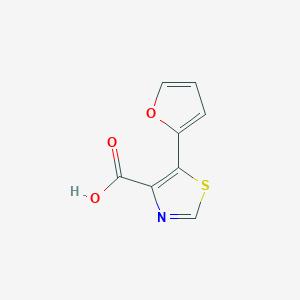
3-吡啶-4-基-1H-吡唑-4-甲醛
描述
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a pyridine and a pyrazole ring.
科学研究应用
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
作用机制
生化分析
Biochemical Properties
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase-2 (COX-2), where it forms classical hydrogen bonds and π-π interactions, enhancing its residence time in the active site and augmenting its anti-inflammatory activity . Additionally, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde interacts with other biomolecules such as proteins and nucleic acids, influencing their structural and functional properties.
Cellular Effects
The effects of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and cell cycle regulation . Furthermore, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activities.
Dosage Effects in Animal Models
The effects of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is effective without causing significant toxicity.
Metabolic Pathways
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, influencing its localization and availability for biochemical reactions.
Subcellular Localization
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . The subcellular localization of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine and aldehydes. One common method includes the Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the pyrazole ring . The reaction conditions often involve heating the reactants at elevated temperatures, typically around 70°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns.
1-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the pyridine ring but shares the pyrazole core.
Pyrazolo[3,4-b]pyridine derivatives: Contain fused ring systems with similar reactivity
Uniqueness
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic properties and reactivity.
属性
IUPAC Name |
5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOUQXKVUKLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized?
A1: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) is synthesized by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one (compound 1) with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions [].
Q2: What are some reactions that 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can undergo?
A2: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4) demonstrates reactivity with a variety of reagents. It reacts with:
- Hippuric acid to yield 4-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-ylmethylene)-2-phenyl-4H-oxazol-5-one (compound 5) [].
- Sodium azide to form 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-carbaldehyde (compound 8) [].
- Aromatic ketones to produce 1-aryl-3-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)propenones (compounds 12a,b) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


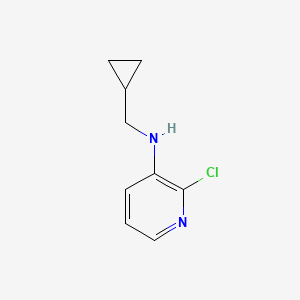
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
![1-[2-(Dimethylamino)acetyl]piperidin-4-one](/img/structure/B1386448.png)
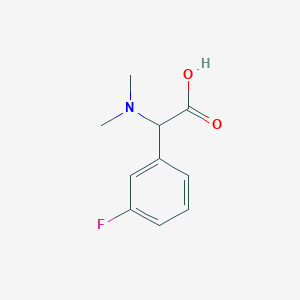
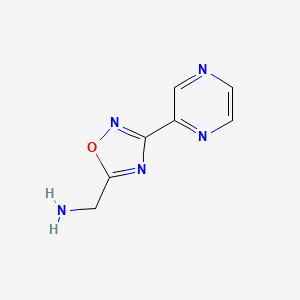
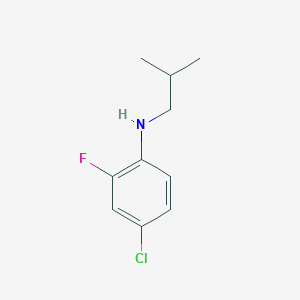
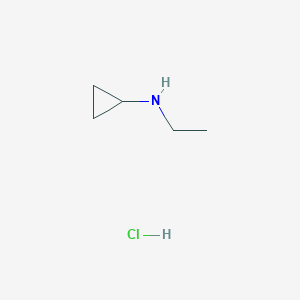


![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)
![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
